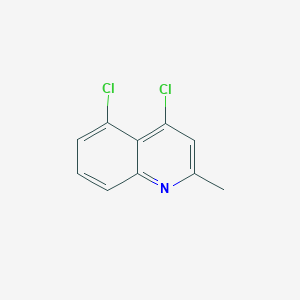

4,5-Dichloro-2-methylquinoline

Description

Properties

IUPAC Name |

4,5-dichloro-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N/c1-6-5-8(12)10-7(11)3-2-4-9(10)13-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVFJONOGDIDNDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=N1)C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Chemical Transformations of 4,5 Dichloro 2 Methylquinoline

Mechanistic Investigations of Quinoline (B57606) Ring Formation

The synthesis of the quinoline scaffold, a privileged structure in medicinal chemistry, can be achieved through various classical and modern synthetic routes. nih.govacs.org These methods, which are applicable to the formation of substituted quinolines like 4,5-dichloro-2-methylquinoline, generally proceed through cyclization reactions that can be broadly categorized by their mechanistic pathways.

The formation of the quinoline ring system often involves the cyclization of a substituted aniline (B41778) precursor. The specific nature of the reaction partner and catalysts determines whether the key ring-closing step proceeds via an electrophilic or nucleophilic pathway.

Electrophilic Cyclization: Many traditional named reactions for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Combes syntheses, rely on an intramolecular electrophilic attack on the electron-rich aniline ring. iipseries.orgpharmaguideline.com In a typical Combes synthesis, an aniline reacts with a 1,3-dicarbonyl compound to form a β-amino enone intermediate. youtube.comyoutube.com Subsequent treatment with a strong acid, like sulfuric acid, protonates the carbonyl group, activating it for an intramolecular electrophilic aromatic substitution reaction, which, followed by dehydration, yields the quinoline ring. youtube.com The synthesis of N-(2-alkynyl)anilines followed by electrophilic cyclization using reagents like iodine monochloride (ICl) or bromine also provides a direct route to functionalized quinolines. nih.gov

Nucleophilic Cyclization: Alternatively, the quinoline ring can be formed through a nucleophilic attack originating from the aniline derivative. For instance, the Friedländer synthesis involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl. pharmaguideline.comnih.gov The reaction proceeds via the formation of a Schiff base, followed by an intramolecular nucleophilic attack (a cyclizing aldol-type condensation) and subsequent dehydration to form the quinoline product. asianpubs.org Similarly, nucleophile-triggered 6-endo cyclization of ortho-alkynylisocyanobenzenes represents another pathway to the quinoline core. researchgate.net

The specific precursors for this compound would likely involve a appropriately substituted dichlorinated aniline, which would then undergo one of these classical cyclization reactions.

More recently, radical-mediated reactions have emerged as a powerful and efficient strategy for constructing the quinoline scaffold, often with high atom economy. nih.gov These reactions typically involve the generation of a radical species that undergoes an intramolecular cyclization onto an aromatic ring.

One approach involves the radical-promoted cyclization of arylamine precursors. For example, an N-bromosuccinimide (NBS)-mediated radical reaction can be used to synthesize 3-substituted quinolines. The proposed mechanism initiates with the visible-light-promoted formation of a bromine radical from NBS, which then abstracts a hydrogen to generate a radical that cyclizes onto the aryl ring, followed by oxidation to afford the aromatic quinoline product. nih.govmdpi.com Another strategy employs the radical azidation of cyclopropenes using a hypervalent iodine reagent as an azide (B81097) radical source under visible light, which proceeds through the cyclization of an iminyl radical. acs.orgnih.gov These modern methods offer alternative pathways that may tolerate a wider range of functional groups compared to traditional acid-catalyzed methods.

Nucleophilic Aromatic Substitution (SNAr) on Dichloroquinoline Systems

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing halogenated quinolines. wikipedia.org The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the departure of the leaving group (a halide ion). masterorganicchemistry.compressbooks.pub The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for activating the ring toward nucleophilic attack. pressbooks.pub In the quinoline system, the ring nitrogen itself acts as a powerful electron-withdrawing group, activating the α (C-2, C-4) and γ (C-4) positions.

In this compound, the two chlorine atoms exhibit significantly different reactivities toward nucleophilic substitution due to their positions relative to the ring nitrogen.

C-4 Chlorine: The chlorine atom at the C-4 position is highly activated towards SNAr. This is because the C-4 position is para to the ring nitrogen. A nucleophilic attack at C-4 generates a Meisenheimer intermediate whose negative charge can be effectively delocalized onto the electronegative nitrogen atom through resonance. This stabilization of the intermediate lowers the activation energy for its formation, making the substitution at C-4 a kinetically favored process. pressbooks.pubmdpi.com Studies on related dichloroquinolines, such as 4,7-dichloroquinoline (B193633), confirm that nucleophilic substitution occurs selectively at the C-4 position. tandfonline.com

C-5 Chlorine: In contrast, the chlorine atom at the C-5 position is relatively unreactive under typical SNAr conditions. The C-5 position is in the carbocyclic (benzene) ring and lacks the direct ortho or para relationship to the activating nitrogen atom. Consequently, the negative charge of the intermediate formed upon nucleophilic attack at C-5 cannot be delocalized onto the nitrogen. This lack of stabilization results in a much higher activation energy for substitution at this site.

This pronounced difference in reactivity allows for the selective functionalization of this compound at the C-4 position, leaving the C-5 chlorine intact for potential subsequent transformations under more forcing conditions.

| Position | Relative Reactivity | Mechanistic Rationale |

|---|---|---|

| C-4 Chlorine | High | Activated by the ring nitrogen (para-position). The Meisenheimer intermediate is resonance-stabilized by the nitrogen atom. |

| C-5 Chlorine | Low | Not directly activated by the ring nitrogen. The Meisenheimer intermediate lacks resonance stabilization involving the nitrogen atom. |

However, this mild deactivating effect is subordinate to the powerful regiochemical control exerted by the ring nitrogen. The primary factor determining the site of substitution remains the ability to stabilize the anionic intermediate. Therefore, despite the presence of the electron-donating methyl group, nucleophilic attack will still overwhelmingly favor the C-4 position over the C-5 position.

Reactivity of the Methyl Group (C-2) in this compound

The methyl group at the C-2 position of the quinoline ring is not merely a passive substituent; it is an active functional handle. Its reactivity stems from the acidity of its protons, a direct consequence of its placement adjacent to the ring nitrogen.

When a base removes a proton from the C-2 methyl group, it forms a carbanion. This anion is significantly stabilized by resonance, as the negative charge can be delocalized onto the electronegative nitrogen atom. stackexchange.com This increased acidity makes the C-2 methyl group susceptible to a variety of chemical transformations that are not observed for methyl groups at other positions (e.g., C-3). stackexchange.com

Key reactions involving the C-2 methyl group include:

Condensation Reactions: The stabilized carbanion is a potent nucleophile and can readily participate in condensation reactions with various electrophiles, particularly aldehydes and ketones. This Knoevenagel-type condensation is a common method for synthesizing styrylquinolines and other vinyl-substituted derivatives. nih.govresearchgate.net For example, reacting this compound with an aromatic aldehyde in the presence of a catalyst like indium trichloride (B1173362) would lead to the formation of a 2-styrylquinoline (B1231325) derivative. nih.gov

Oxidation: The methyl group can be oxidized to an aldehyde (CHO) group under appropriate conditions, providing a route to quinoline-2-carbaldehydes, which are valuable synthetic intermediates. acs.org

| Reaction Type | Reagent/Conditions | Product Type | Mechanistic Feature |

|---|---|---|---|

| Condensation | Aldehydes/Ketones, Base or Lewis Acid Catalyst | 2-Styrylquinolines | Formation of a resonance-stabilized carbanion that acts as a nucleophile. stackexchange.comnih.gov |

| Oxidation | Oxidizing Agent (e.g., TBHP) | Quinoline-2-carbaldehydes | Oxidation of the activated C(sp3)–H bonds. acs.org |

C(sp³)–H Activation and Functionalization

The methyl group at the C-2 position of the quinoline ring is a key site for chemical modification through the activation of its carbon-hydrogen (C-H) bonds. This C(sp³)–H bond is rendered acidic and thus amenable to functionalization due to the electron-withdrawing nature of the adjacent nitrogen atom in the heterocyclic ring. Both metal-catalyzed and metal-free methods have been developed for the transformation of C-2 methylquinolines. researchgate.net

A notable metal-free approach involves the iodide-catalyzed reaction of 2-methylquinolines with 2-styrylanilines to synthesize functionalized quinoline derivatives. nih.govacs.org This strategy employs an iodine catalyst and an oxidant like tert-butyl hydroperoxide (TBHP) to achieve direct functionalization of the C(sp³)–H bond, followed by a tandem cyclization. nih.gov For 2-methylquinolines, the addition of an acid promoter, such as acetic acid, can facilitate the reaction by activating the methyl group and promoting the formation of a key enamine tautomer. nih.govacs.org

Studies on substituted 2-methylquinolines have shown that electron-withdrawing groups on the quinoline's aromatic ring can enhance the reaction yield. acs.org In the case of this compound, the presence of two electron-withdrawing chloro substituents would be expected to increase the acidity of the C-2 methyl protons, potentially leading to higher efficiency in C–H activation and subsequent functionalization reactions.

Table 1: Representative Conditions for C(sp³)–H Functionalization of 2-Methylquinolines

| Reactants | Catalyst/Reagents | Promoter | Solvent | Temperature (°C) | Product Type | Reference |

|---|---|---|---|---|---|---|

| 2-Methylquinoline (B7769805), 2-Styrylaniline | I₂ (0.2 equiv), TBHP (3 equiv) | CH₃COOH (1 equiv) | DMSO | 120 | Functionalized Quinoline | nih.govacs.org |

| 8-Methylquinoline, Diazo Compound | [RhCp*Cl₂]₂ (10 mol%), AgSbF₆ (20 mol%) | AgOAc (2 equiv) | DME | 65 | 8-(Indol-3-yl)methyl-quinoline | rsc.orgchemrxiv.org |

Transition metal catalysis, particularly with rhodium, has also been extensively used for C–H activation. rsc.orgresearchgate.net While much of the focus has been on the C(sp²)-H bonds of the quinoline ring or the C(sp³)-H bonds of 8-methylquinolines (where the methyl group can participate in chelation-assisted activation), nih.gov these principles can be extended to the functionalization of the 2-methyl group. These reactions typically involve the formation of a cyclometallated intermediate that facilitates selective bond cleavage and formation. nih.gov

Condensation and Annulation Reactions involving C-2 Methyl

The activated methyl group of this compound can act as a nucleophile in various condensation and annulation reactions, providing pathways to more complex molecular architectures. After deprotonation by a base, the resulting carbanion can attack electrophilic partners like aldehydes and ketones.

A classic example is the Knoevenagel-type condensation with aromatic aldehydes. nih.gov This reaction typically occurs in the presence of a catalyst like acetic anhydride (B1165640) or sodium acetate (B1210297) and leads to the formation of styrylquinolines. nih.govrsc.org Kinetic studies on the condensation of 2-methylquinoline with benzaldehydes in acetic anhydride reveal a mechanism that proceeds through the formation of a 2-methylene-1,2-dihydroquinoline intermediate, which is the reactive species. rsc.org The presence of electron-withdrawing groups on the benzaldehyde (B42025) accelerates the initial rate-determining addition step. rsc.org For this compound, the electron-withdrawing chloro groups would further enhance the acidity of the methyl protons, facilitating the initial deprotonation required for the condensation.

Table 2: Condensation Reaction of 2-Methylquinoline with Benzaldehyde

| Reaction Type | Reagents | Catalyst/Solvent | Key Intermediate | Product | Reference |

|---|---|---|---|---|---|

| Knoevenagel-type Condensation | 2-Methylquinoline, Benzaldehyde | Acetic Anhydride / Acetic Acid | 2-Methylene-1,2-dihydroquinoline | trans-β-(2-Quinolyl)styrene | rsc.org |

Furthermore, the C-2 methyl group can participate in annulation reactions, which are powerful methods for constructing new rings. The Robinson annulation, a tandem reaction sequence involving a Michael addition followed by an intramolecular aldol (B89426) condensation, can be initiated by the enolate of the 2-methylquinoline derivative. masterorganicchemistry.comwikipedia.org This sequence allows for the construction of a new six-membered ring fused to the quinoline system. The reaction typically involves an α,β-unsaturated ketone as the Michael acceptor, which first reacts with the deprotonated 2-methyl group. The resulting intermediate then undergoes an intramolecular aldol condensation to form the cyclic product. wikipedia.orgwvu.edu

Electrophilic Aromatic Substitution (EAS) in Substituted Quinolines

Electrophilic aromatic substitution (EAS) on the quinoline ring system is governed by the electronic properties of its two fused rings and any existing substituents. The pyridine (B92270) ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it less reactive towards electrophiles than the benzene (B151609) (carbocyclic) ring. quimicaorganica.orgreddit.com Consequently, EAS reactions on unsubstituted quinoline preferentially occur at positions C-5 and C-8 of the benzenoid ring. quimicaorganica.org

In this compound, the directing effects of three substituents—two chloro groups and one methyl group—must be considered.

Pyridine Ring (Positions C-3, C-4): This ring is strongly deactivated towards EAS. The presence of a chloro group at C-4 further deactivates it.

Benzene Ring (Positions C-6, C-7, C-8): This ring is the more probable site for electrophilic attack. The C-5 chloro group is a deactivating, ortho-, para-director. It deactivates the entire ring but directs incoming electrophiles to the C-6 (ortho) and C-8 (para) positions.

Oxidation and Reduction Pathways of the Quinoline Core

The oxidation and reduction of the quinoline core are selective processes, with the reactivity of each ring being distinct.

Oxidation: The benzene ring of the quinoline system is more electron-rich than the pyridine ring and is therefore more susceptible to oxidative cleavage. youtube.com Strong oxidizing agents, such as hot alkaline potassium permanganate (B83412) (KMnO₄), typically oxidize the benzene ring, leading to the formation of a pyridine-2,3-dicarboxylic acid. youtube.com Subsequent heating can cause decarboxylation. youtube.com In this compound, the C-5 chloro group on the benzene ring is deactivating, which might offer some resistance to oxidation compared to an unsubstituted ring. However, this ring is generally still the primary site of attack by strong oxidants.

An alternative oxidation pathway involves the C-2 methyl group. Similar to the oxidation of toluene (B28343) to benzoic acid, the benzylic-like methyl group at C-2 can be oxidized to a carboxylic acid group using specific reagents. youtube.com This transformation often requires careful selection of the oxidant to avoid cleavage of the quinoline rings. The competition between ring oxidation and side-chain oxidation depends heavily on the reaction conditions and the reagents employed. youtube.com

Reduction: In contrast to oxidation, the electron-deficient pyridine ring is more readily reduced than the benzene ring. youtube.com Catalytic hydrogenation using catalysts like platinum or palladium can reduce the pyridine ring to afford a tetrahydroquinoline derivative. Under more forceful conditions, both rings can be reduced. youtube.com

Milder and more selective methods have also been developed. For instance, a protocol using iodine as a catalyst with a hydroborane reagent like pinacolborane (HBpin) allows for the efficient reduction of quinolines to the corresponding tetrahydroquinolines under mild conditions. rsc.org This method demonstrates broad functional group tolerance, suggesting it could be applicable to a substituted substrate like this compound, yielding 4,5-dichloro-2-methyl-1,2,3,4-tetrahydroquinoline.

Derivatization and Functionalization Strategies for 4,5 Dichloro 2 Methylquinoline

Strategic Modifications at the Methyl Group (C-2)

The methyl group at the C-2 position of the quinoline (B57606) ring is a key handle for introducing structural diversity. Its reactivity can be harnessed for arylation, alkenylation, and various side-chain elongation and functionalization reactions.

Arylation and Alkenylation via Cross-Coupling Reactions

The direct C(sp³)–H activation of the 2-methyl group in quinolines allows for the introduction of aryl and alkenyl substituents. While specific studies on 4,5-dichloro-2-methylquinoline are not abundant, analogous reactions on other 2-methylquinolines provide a strong precedent for these transformations. For instance, catalyst- and solvent-free [5 + 1] annulation reactions of 2-methylquinolines with diynones have been shown to produce 2-arylated quinolines. researchgate.net This approach could potentially be applied to this compound to introduce diverse aryl groups at the methyl position.

Indium chloride-catalyzed condensation reactions between 2-methylquinolines and aromatic aldehydes are another effective method for synthesizing 2-styrylquinolines, which are valuable alkenylated derivatives. nih.gov This reaction has been used to convert 2-methyl-4-styrylquinolines into 2,4-distyrylquinolines, demonstrating the feasibility of functionalizing the C-2 methyl group even in the presence of other substituents. nih.govresearchgate.net

Side-Chain Elongation and Functionalization

Beyond simple arylation and alkenylation, the C-2 methyl group can undergo various reactions to elongate and functionalize the side chain. The C-H bonds of the methyl group in 8-methylquinoline, for example, are known to participate in diverse C(sp³)-H functionalization reactions catalyzed by transition metals, owing to the chelating assistance of the quinoline nitrogen. nih.gov This principle can be extended to this compound, where the nitrogen atom can facilitate the activation of the C-2 methyl group for various transformations. Metal-free approaches involving iodide catalysis have also been developed for the functionalization of C(sp³)–H bonds in 2-methylquinolines, offering an environmentally friendly alternative for creating new C-C and C-N bonds. nih.govacs.org

Halogen-Based Cross-Coupling Reactions at C-4 and C-5

The two chlorine atoms at the C-4 and C-5 positions of the quinoline ring are prime sites for modification via transition metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, providing a powerful tool for extensive derivatization.

Palladium-Catalyzed C-C, C-N, C-O Bond Formations (e.g., Suzuki, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for functionalizing haloquinolines. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a widely used method for forming C-C bonds. researchgate.net In the case of dichloroquinolines, the regioselectivity of the coupling is a critical factor. For 2,4-dichloroquinoline, regioselective C-2 alkynylation followed by Suzuki coupling at C-4 has been successfully demonstrated. beilstein-journals.org This suggests that for this compound, selective coupling at either the C-4 or C-5 position could be achieved by carefully controlling the reaction conditions. The higher reactivity is generally observed at the position more activated by the nitrogen atom, which in this case would favor reactions at the C-4 position.

The Buchwald-Hartwig amination is another powerful palladium-catalyzed reaction for the formation of C-N bonds by coupling an amine with an aryl halide. nih.gov This reaction has been successfully applied to various dichloroquinolines, demonstrating its utility in introducing amino groups to the quinoline core. The Ullmann condensation, a copper-catalyzed reaction, provides a complementary method for forming C-N and C-O bonds and can be an effective alternative to palladium-catalyzed methods, particularly for the synthesis of aryl ethers and amines. wikipedia.orgdbpedia.orgnih.govorganic-chemistry.orgsynarchive.comorganic-chemistry.org

Below is a table summarizing representative palladium-catalyzed cross-coupling reactions on dichloro-heterocycles, illustrating the potential for similar transformations on this compound.

| Electrophile | Nucleophile/Amine | Catalyst/Ligand | Base | Solvent | Product | Yield (%) | Reference |

| 2,4-dichloroquinoline | Phenylacetylene | Pd/C, CuI, PPh₃ | Et₃N | Water | 4-Chloro-2-(phenylethynyl)quinoline | 85 | beilstein-journals.org |

| 2,4-dichloroquinoline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/Water | 4-Chloro-2-phenylquinoline | - | researchgate.net |

| 2-Aryl-4-chloro-3-iodoquinoline | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | Dioxane/Water | 2-Aryl-4-(phenylethynyl)-3-iodoquinoline | - | unisa.ac.za |

| 2-Aryl-4-chloro-3-iodoquinoline | Methylamine | - | - | Ethanol (B145695) | 2-Aryl-4-(methylamino)-3-iodoquinoline | - | unisa.ac.za |

Alternative Coupling Methodologies

Besides the widely used palladium-catalyzed reactions, other coupling methodologies can also be employed for the derivatization of this compound. Copper-catalyzed reactions, such as the Ullmann condensation, offer a classic yet effective means of forming C-O and C-N bonds. wikipedia.orgdbpedia.orgsynarchive.comorganic-chemistry.org These reactions often require harsher conditions than their palladium-catalyzed counterparts but can be advantageous in certain synthetic contexts.

The Sonogashira coupling, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, is another important palladium-catalyzed reaction for forming C-C bonds. libretexts.orgwikipedia.org This reaction has been shown to be highly regioselective in the case of 2,4-dichloroquinoline, with the alkynylation occurring preferentially at the C-2 position. beilstein-journals.org This selectivity is attributed to the electronic effect of the nitrogen atom. A similar regioselectivity could be anticipated for this compound, potentially allowing for selective alkynylation at the C-4 position. The Heck reaction, which couples an alkene with an aryl halide, also provides a valuable tool for introducing alkenyl substituents. organic-chemistry.orgwikipedia.orgnih.govnih.govlibretexts.org

Further Annulation and Fused Heterocycle Formation

The reactive chloro and methyl groups on the this compound scaffold can serve as starting points for the construction of fused heterocyclic systems. Annulation reactions, where a new ring is formed onto an existing one, can lead to complex polycyclic structures with diverse biological activities.

For instance, the synthesis of thieno[2,3-b]quinolines can be achieved from haloquinolines through multi-step sequences that often involve an initial cross-coupling reaction followed by cyclization. researchgate.netnih.govbohrium.commdpi.com A common strategy involves the Sonogashira coupling of a haloquinoline with a terminal alkyne, followed by further transformations to build the thiophene (B33073) ring. Copper-catalyzed oxidative C-H annulation of quinolines with 1,2-dichloroethane (B1671644) is another method to construct benzoquinolizinium ions, showcasing the potential for building new rings onto the quinoline core. nih.gov These strategies could be adapted to this compound to generate novel fused heterocyclic compounds.

Synthesis of Pyrimidoquinolines and Thienoquinolines

The construction of fused heterocyclic systems, such as pyrimidoquinolines and thienoquinolines, from this compound can be envisioned through multi-step synthetic sequences involving the selective functionalization of the chloro-substituents.

Synthesis of Pyrimido[4,5-c]quinolines

The synthesis of pyrimido[5,4-c]quinolines from substituted quinolines is a known strategy in heterocyclic chemistry. nih.govresearchgate.netresearchgate.net A plausible route to pyrimido[5,4-c]quinolines starting from this compound would likely involve initial nucleophilic displacement of the more reactive 4-chloro group.

A proposed synthetic pathway could commence with the selective amination of the C4 position of this compound. The higher reactivity of the 4-chloro group towards nucleophiles compared to the 5-chloro group is a well-established principle in quinoline chemistry. mdpi.comnih.gov Reaction with a suitable amine, for instance, could yield a 4-amino-5-chloro-2-methylquinoline derivative. Subsequent functionalization of the amino group followed by cyclization would lead to the desired pyrimidoquinoline core.

For example, a reaction sequence could be proposed as follows:

Selective Amination: Treatment of this compound with an appropriate amine (e.g., a primary amine or ammonia) under controlled conditions to favor monosubstitution at the C4 position.

Amide Formation: Acylation of the resulting 4-amino-5-chloro-2-methylquinoline with a reagent like formamide (B127407) or a derivative, which would introduce the necessary atoms for the pyrimidine (B1678525) ring.

Cyclization: An intramolecular cyclization, potentially acid-catalyzed, would then form the pyrimido[5,4-c]quinoline ring system.

A variety of multicomponent reactions (MCRs) have also been reported for the synthesis of pyrimido[4,5-b]quinolines, often involving the condensation of aminopyrimidines with other reagents. nih.govrsc.org While not directly starting from this compound, these methods highlight the general principles that could be adapted for its derivatization.

Table 1: Proposed Synthesis of a Pyrimido[5,4-c]quinoline Derivative

| Step | Reactant 1 | Reactant 2 | Product | Reaction Type |

| 1 | This compound | Ammonia | 4-Amino-5-chloro-2-methylquinoline | Nucleophilic Aromatic Substitution |

| 2 | 4-Amino-5-chloro-2-methylquinoline | Formamide | N-(5-Chloro-2-methylquinolin-4-yl)formamide | Acylation |

| 3 | N-(5-Chloro-2-methylquinolin-4-yl)formamide | - | 6-Chloro-9-methylpyrimido[5,4-c]quinoline | Intramolecular Cyclization |

Synthesis of Thieno[2,3-b]quinolines

The synthesis of thieno[2,3-b]quinolines often involves the construction of the thiophene ring onto a pre-existing quinoline core. researchgate.netrsc.orgraco.catresearchgate.net Starting from this compound, a potential strategy would involve the introduction of a sulfur-containing functional group at the C2 or C3 position, followed by cyclization.

Given the presence of the methyl group at the C2 position, functionalization at C3 would be a logical approach. A common method for the synthesis of thieno[2,3-b]quinolines involves the reaction of a 2-chloro-3-formylquinoline with a sulfur nucleophile like sodium sulfide. researchgate.net While our starting material does not possess a formyl group, a related strategy could be envisioned.

A hypothetical pathway could involve:

Functionalization of the Methyl Group: Conversion of the 2-methyl group into a more reactive functional group, such as a bromomethyl group, via radical bromination.

Introduction of a Thioether: Reaction of the bromomethyl derivative with a sulfur nucleophile, for example, the sodium salt of a thiocarboxylic acid.

Cyclization: An intramolecular cyclization reaction, potentially involving the C3 position of the quinoline ring, to form the thiophene ring.

Alternatively, direct introduction of a sulfur nucleophile at the C4 position, followed by further manipulation and cyclization involving the C3 position, could be another avenue. For instance, reaction with sodium hydrosulfide (B80085) could potentially replace the 4-chloro group with a thiol, which could then be used to build the thiophene ring.

Table 2: Proposed Synthesis of a Thieno[2,3-b]quinoline Derivative

| Step | Reactant 1 | Reactant 2 | Product | Reaction Type |

| 1 | This compound | Sodium Hydrosulfide | 5-Chloro-2-methylquinoline-4-thiol | Nucleophilic Aromatic Substitution |

| 2 | 5-Chloro-2-methylquinoline-4-thiol | α-Halo Ketone | 4-(2-Oxoalkyl)thio-5-chloro-2-methylquinoline | Alkylation |

| 3 | 4-(2-Oxoalkyl)thio-5-chloro-2-methylquinoline | - | Substituted 6-Chlorothieno[3,2-c]quinoline | Intramolecular Cyclization |

Intramolecular Cyclizations to Form Polycyclic Systems

The presence of two chloro-substituents on the this compound scaffold provides handles for the construction of additional rings through intramolecular cyclization reactions. This can be achieved by introducing a side chain at one position that contains a nucleophile capable of displacing the chloro group at the other position.

A general strategy would involve the selective nucleophilic substitution at the more reactive C4 position with a bifunctional nucleophile. The remaining functional group on the newly introduced side chain could then participate in an intramolecular cyclization by attacking the C5 position.

For example, reaction of this compound with a nucleophile containing a hydroxyl or amino group at an appropriate distance could lead to a precursor for intramolecular cyclization.

A plausible reaction scheme could be:

Selective Substitution at C4: Reaction of this compound with an amino alcohol (e.g., 2-aminoethanol) to yield a 4-(2-hydroxyethylamino)-5-chloro-2-methylquinoline. The amino group acts as the nucleophile, displacing the 4-chloro group.

Intramolecular Cyclization: Under basic conditions, the hydroxyl group of the side chain can be deprotonated to form an alkoxide. This alkoxide can then act as an intramolecular nucleophile, displacing the 5-chloro group to form a new six-membered ring, resulting in a tetracyclic system.

This strategy could be extended to other bifunctional nucleophiles to create a variety of fused polycyclic systems. The choice of the linker between the two functional groups in the nucleophile would determine the size of the newly formed ring.

Table 3: Proposed Intramolecular Cyclization to a Polycyclic System

| Step | Reactant 1 | Reactant 2 | Intermediate | Final Product | Reaction Type |

| 1 | This compound | 2-Aminoethanol | 2-((5-Chloro-2-methylquinolin-4-yl)amino)ethan-1-ol | - | Nucleophilic Aromatic Substitution |

| 2 | 2-((5-Chloro-2-methylquinolin-4-yl)amino)ethan-1-ol | Sodium Hydride | - | 9-Methyl-2,3-dihydro- researchgate.netresearchgate.netoxazino[3,2-c]quinoline | Intramolecular Cyclization |

Spectroscopic Characterization and Structural Elucidation of 4,5 Dichloro 2 Methylquinoline and Its Derivatives

Advanced Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful non-destructive method for probing the molecular structure of quinoline (B57606) derivatives. dergipark.org.trmdpi.com These techniques provide detailed information on the vibrational modes of functional groups, allowing for a thorough characterization of the molecular framework. nih.govirphouse.com

The vibrational spectra of quinoline and its derivatives are characterized by distinct bands corresponding to specific functional groups and structural motifs. For substituted quinolines, the C-H stretching vibrations of the aromatic structure typically appear in the 3100-3000 cm⁻¹ region. dergipark.org.trirphouse.com The C-C stretching vibrations within the aromatic rings are observed in the 1638-1569 cm⁻¹ range. dergipark.org.tr

In the case of halogenated quinolines, the vibrations involving the carbon-halogen bonds are of particular interest. For instance, in 5,7-dichloro-8-hydroxyquinoline, the C-Cl stretching vibrations are key identifiers. researchgate.net Similarly, for 4,5-dichloro-2-methylquinoline, the C-Cl stretching modes would be expected in the fingerprint region of the spectrum, providing direct evidence of chlorination at the C4 and C5 positions. The presence of the methyl group at the C2 position introduces its own characteristic vibrations, including symmetric and asymmetric stretching and bending modes, which are typically observed in the ranges of 2900-3000 cm⁻¹ and 1375-1450 cm⁻¹, respectively. psu.edu

Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to complement experimental data, aiding in the precise assignment of vibrational modes. nih.govnih.gov These computational approaches can predict vibrational frequencies that show good agreement with experimental FT-IR and FT-Raman data. nih.gov

Vibrational spectroscopy is also instrumental in studying the conformational properties and intermolecular interactions of quinoline derivatives. uncw.edu The frequencies and intensities of certain vibrational bands can be sensitive to the molecular conformation and the presence of intermolecular forces such as hydrogen bonding or π-π stacking. uncw.edu

For instance, in the solid state, intermolecular interactions can lead to shifts in the observed vibrational frequencies compared to the gaseous state or in solution. nih.gov These shifts can provide insights into the packing of molecules in the crystal lattice. While this compound itself does not have hydrogen bond donors, in derivatives with hydroxyl or amino groups, these interactions become significant and are readily studied by FT-IR spectroscopy. researchgate.net The study of concentration-dependent chemical shifts in NMR can also reveal information about intermolecular interactions, such as π-π stacking between quinoline rings. uncw.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of a substituted quinoline provides a unique fingerprint based on the chemical shifts and coupling constants of the aromatic and substituent protons. For a 2-methylquinoline (B7769805), the methyl protons typically appear as a singlet in the upfield region of the spectrum, around 2.5-2.8 ppm. chemicalbook.comrsc.org The aromatic protons will exhibit a complex pattern of doublets and multiplets in the downfield region (typically 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns being highly dependent on the positions of the chloro substituents. The electron-withdrawing nature of the chlorine atoms will generally deshield adjacent protons, causing them to resonate at a lower field.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic effects of neighboring substituents. In this compound, the carbons bearing the chlorine atoms (C4 and C5) would be expected to show significant downfield shifts. The methyl carbon will appear at the high-field end of the spectrum. DFT calculations can also be used to predict ¹³C NMR chemical shifts, which often correlate well with experimental data. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Substituted Quinolines

| Compound | Nucleus | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| 2-Methylquinoline | ¹H (CH₃) | 2.745 | chemicalbook.com |

| 2-Methylquinoline | ¹H (Aromatic) | 7.271 - 8.03 | chemicalbook.com |

| 6-Methoxy-2-methylquinoline | ¹³C (CH₃) | 25.03 | rsc.org |

| 6-Methoxy-2-methylquinoline | ¹³C (Aromatic) | 121.83 - 134.99 | rsc.org |

| 2,6-Dimethylquinoline | ¹³C (CH₃) | 21.44, 25.26 | rsc.org |

| 2,6-Dimethylquinoline | ¹³C (Aromatic) | 121.90 - 135.30 | rsc.org |

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed. harvard.edumemphis.edu Techniques such as Correlation Spectroscopy (COSY) are used to identify proton-proton coupling networks, helping to trace the connectivity of the aromatic protons. csic.es

Mass Spectrometry (MS and HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound. rsc.org High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the mass of a molecule with very high accuracy, allowing for the calculation of its elemental formula. rsc.orgacs.org

For this compound, the molecular ion peak in the mass spectrum would be expected at an m/z corresponding to the molecular formula C₁₀H₇Cl₂N. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak, with M, M+2, and M+4 peaks in a ratio of approximately 9:6:1, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This isotopic signature is a key diagnostic feature for compounds containing multiple chlorine atoms. The fragmentation pattern observed in the mass spectrum can also provide structural information, as the molecule breaks apart in a predictable manner upon ionization.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)

UV-Vis and photoluminescence spectroscopy probe the electronic transitions within the molecule, providing information about its chromophoric system and photophysical behavior.

The UV-Vis absorption spectrum of quinoline and its derivatives is characterized by electronic transitions within the aromatic system. wikipedia.org These transitions typically include π → π* and n → π* transitions. The π → π* transitions, which are generally high in intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the quinoline ring system. acs.org The n → π* transitions involve the promotion of a non-bonding electron (from the nitrogen atom's lone pair) to an antibonding π* orbital. These are typically less intense than π → π* transitions. rsc.org

The quinoline nucleus itself is a chromophore. The introduction of substituents like chlorine atoms (auxochromes) and a methyl group can modify the absorption spectrum. Halogen substituents can cause a bathochromic shift (red shift) of the absorption bands due to their electron-donating resonance effect and electron-withdrawing inductive effect. The methyl group, being an electron-donating group, can also influence the electronic transitions.

For example, the UV-Vis spectrum of the related compound 4,7-dichloroquinoline (B193633) in ethanol (B145695) shows absorption maxima at approximately 228, 258, 330, and 344 nm. nist.gov Similarly, studies on other quinoline derivatives show absorption bands corresponding to π-π* transitions and charge transfer interactions. researchgate.net The specific positions and intensities of these bands in this compound are determined by the combined electronic effects of the two chlorine atoms and the methyl group on the aromatic π-system.

Quinoline and its derivatives are known to exhibit fluorescence. rsc.org The emission properties are highly sensitive to the molecular structure and the surrounding environment. The fluorescence quantum yield (ΦF), which measures the efficiency of the fluorescence process, can be significantly influenced by the nature and position of substituents. depaul.edu

Generally, N-heterocycles like quinoline can have low quantum yields in their native state due to efficient intersystem crossing, a non-radiative process facilitated by the presence of (n,π) excited states. rsc.org However, factors such as protonation of the nitrogen atom can lead to a dramatic increase in the fluorescence quantum yield. Protonation alters the nature of the lowest excited state from (n,π) to (π,π*), which reduces intersystem crossing and enhances fluorescence. rsc.org

X-ray Crystallography for Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing accurate data on bond lengths, bond angles, and intermolecular interactions. nih.gov

While a specific crystal structure for this compound was not found in the searched literature, data from highly analogous compounds, such as 4-Chloro-2,5-dimethylquinoline (B3024344), can provide valuable approximations of its solid-state geometry. researchgate.net In the crystal structure of 4-Chloro-2,5-dimethylquinoline, the quinoline ring system is essentially planar. researchgate.net The crystal packing is characterized by stacking of the planar molecules. researchgate.net

The bond lengths within the heterocyclic and benzene (B151609) rings are expected to be typical for aromatic systems, showing values intermediate between single and double bonds. For example, C-C bond lengths in similar heterocyclic rings are reported to be in the range of 1.41 Å to 1.51 Å, while C-N bonds can exhibit double bond character with lengths around 1.27 Å to 1.32 Å. nih.gov The C-Cl bond length is anticipated to be in the typical range for aryl chlorides.

The bond angles within the fused rings are dictated by their aromatic and five/six-membered nature, with values close to 120° for sp² hybridized carbons, though ring strain can cause deviations. Torsion angles would define the planarity of the quinoline system and the orientation of the methyl group's hydrogen atoms relative to the ring. For a planar molecule like 4-Chloro-2,5-dimethylquinoline, the root mean square deviation for all non-hydrogen atoms is very small (0.009 Å), indicating a high degree of planarity. researchgate.net

Table 3: Representative Bond Lengths and Angles from Analogous Structures

| Parameter | Typical Value (Å or °) | Reference Compound(s) |

|---|---|---|

| Aromatic C-C Bond Length | 1.41 - 1.51 Å | 1,2,3-dithiazol-5-ones nih.gov |

| Aromatic C-N Bond Length | 1.27 - 1.32 Å | 1,2,3-dithiazol-5-ones nih.gov |

| C-Cl Bond Length | ~1.74 Å | General Aryl Chlorides |

This table presents typical values from related heterocyclic structures to infer the expected geometry of this compound.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4,7-dichloroquinoline |

| 4-Chloro-2,5-dimethylquinoline |

| Anthracene |

| Benzene |

| Ethane |

Crystal Packing and Supramolecular Interactions of this compound and its Derivatives

A comprehensive search of crystallographic databases and scientific literature did not yield specific experimental data on the crystal structure, packing, or supramolecular interactions of this compound. Therefore, to provide insight into the potential solid-state behavior of this compound, the following discussion focuses on the crystallographic analysis of closely related chloro- and methyl-substituted quinoline derivatives. The interactions and packing motifs observed in these analogues can offer a predictive framework for understanding the supramolecular chemistry of this compound.

In the case of 2,4-dichloroquinoline, the asymmetric unit contains two crystallographically independent molecules. These conformers are arranged in a face-to-face manner along the c-axis, forming alternating pairs in an AABB pattern. The crystal packing is further stabilized by weak C—H···Cl and C—H···N interactions, which link the molecules into a three-dimensional network. thermofisher.com The interplanar distances between the quinoline rings are indicative of π–π stacking interactions, with values of 3.3166(11) Å, 3.2771(11) Å, and 3.3935(11) Å for the AA, AB, and BB pairs, respectively. thermofisher.com

Similarly, the crystal structure of 4-chloro-2,5-dimethylquinoline reveals that the essentially planar molecules are stacked along the a-axis. The centroids of the benzene and pyridine (B92270) rings of adjacent molecules are separated by distances of 3.649(1) Å and 3.778(1) Å, respectively, suggesting the presence of π–π stacking interactions that contribute to the stability of the crystal lattice. researchgate.net

The introduction of halogen atoms, such as chlorine, into the quinoline scaffold provides sites for halogen bonding and other weak hydrogen bonds. In halogenated quinoline derivatives, C—H···Cl interactions are common and play a significant role in the supramolecular assembly. thermofisher.com The nitrogen atom of the quinoline ring is also a key participant in intermolecular interactions, frequently acting as an acceptor for hydrogen bonds, such as C—H···N contacts. thermofisher.com

Based on these observations from related structures, it can be inferred that the crystal packing of this compound would likely be influenced by a combination of π–π stacking interactions between the quinoline ring systems and a network of weak C—H···Cl and C—H···N hydrogen bonds. The precise geometry and hierarchy of these interactions would depend on the steric and electronic effects of the chloro and methyl substituents.

Below are tables summarizing the crystallographic data for the related compounds discussed:

Table 1: Crystallographic Data for 2,4-Dichloroquinoline thermofisher.com

| Parameter | Value |

| Chemical Formula | C₉H₅Cl₂N |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.3689(3) |

| b (Å) | 11.9215(3) |

| c (Å) | 13.6380(5) |

| β (°) | 98.937(3) |

| V (ų) | 1665.37(9) |

| Z | 8 |

Table 2: Crystallographic Data for 4-Chloro-2,5-dimethylquinoline researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₁H₁₀ClN |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.9534(9) |

| b (Å) | 13.0762(14) |

| c (Å) | 10.4287(12) |

| β (°) | 99.458(4) |

| V (ų) | 936.09(19) |

| Z | 4 |

These data provide a valuable reference for the potential crystallographic properties of this compound, highlighting the key intermolecular forces that are likely to direct its self-assembly in the solid state.

Computational Chemistry and Theoretical Studies on 4,5 Dichloro 2 Methylquinoline

Density Functional Theory (DFT) and Ab Initio Calculations

Geometry Optimization and Energetic Landscapes

A fundamental step in computational analysis is geometry optimization, a process that seeks to find the molecular structure with the minimum energy. nih.gov This optimized geometry corresponds to the most stable conformation of the molecule in the gas phase. By calculating the energy of the molecule at various conformations, an energetic landscape, or potential energy surface, can be mapped. This landscape is crucial for identifying stable isomers and transition states.

For related molecules, such as phenyl quinoline-2-carboxylate, DFT calculations have been used to refine geometries obtained from experimental methods like X-ray crystallography, showing how intermolecular interactions in a crystal can influence molecular conformation. mdpi.com The process involves using a functional, such as B3LYP, and a basis set, like 6-311G(d,p), to find the true energy minima, which is confirmed by the absence of imaginary frequencies in the vibrational analysis. nih.gov

Table 1: Key Concepts in Geometry Optimization

| Concept | Description |

|---|---|

| Potential Energy Surface | A mathematical surface that represents the energy of a molecule as a function of its geometry. |

| Stationary Point | A point on the potential energy surface where the net force on all atoms is zero. Minima (stable structures) and saddle points (transition states) are types of stationary points. |

| Basis Set | A set of mathematical functions used to build the molecular orbitals. The size and type of basis set (e.g., 6-31G**, 6-311++G(d,p)) affect the accuracy of the calculation. researchgate.net |

| Functional | An approximation used in DFT to describe the exchange-correlation energy, a key component of the total electronic energy. B3LYP is a common hybrid functional. nih.gov |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and optical properties. rsc.org A small energy gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. rsc.org In various quinoline (B57606) derivatives, the distribution of the HOMO and LUMO across the molecule has been analyzed to predict reactivity. For instance, in some quinoline carboxylates, the HOMO is primarily located on the quinoline group, while the LUMO is delocalized across the entire ring system, indicating its role as an electron acceptor. mdpi.com

Table 2: Parameters from Frontier Molecular Orbital Analysis

| Parameter | Definition | Significance |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. | Related to the molecule's ability to donate electrons. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = E(LUMO) - E(HOMO)). | Indicates chemical reactivity, kinetic stability, and the energy of electronic transitions. A smaller gap often implies higher reactivity. rsc.org |

Molecular Electrostatic Potential (MEP) Surfaces for Charge Distribution

A Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's reactive sites. Different colors represent varying potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

MEP analysis is valuable for predicting intermolecular interactions, including hydrogen bonding, and for understanding how a molecule will interact with a biological receptor or other reactants. researchgate.nettandfonline.com For various quinoline derivatives, MEP maps have successfully identified the nitrogen atom and electron-withdrawing substituents as negative potential sites, and hydrogen atoms as positive potential sites. researchgate.net

Vibrational Frequency Predictions and Spectroscopic Correlations

Theoretical vibrational analysis is a powerful technique for interpreting and assigning experimental infrared (IR) and Raman spectra. DFT calculations can predict the vibrational frequencies and intensities of a molecule's normal modes. researchgate.net These calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, allowing for a more accurate comparison with experimental data. nist.gov

This analysis aids in the characterization of molecules by assigning specific vibrational modes (e.g., C-H stretching, ring breathing) to observed spectral bands. Such studies have been performed on related molecules like 2-methylquinoline (B7769805) and 5,7-dichloro-8-hydroxyquinaldine, where calculated frequencies showed good agreement with experimental FT-IR and FT-Raman spectra, confirming the molecular structure. researchgate.net

NMR Chemical Shift Predictions

Computational methods can also predict Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method, implemented within DFT, is a common approach for calculating the ¹H and ¹³C NMR spectra of molecules. researchgate.net

These theoretical predictions are a valuable tool for assigning signals in experimental NMR spectra and for confirming the chemical structure of newly synthesized compounds. researchgate.net For various aminoquinolines, calculated chemical shifts have shown strong correlations with experimental data, aiding in the complete structural elucidation of the molecules. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems. mdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectories of particles over time, offering insights into conformational dynamics, molecular flexibility, and the stability of ligand-protein complexes. doi.orgrsc.org

In the context of drug discovery, MD simulations are frequently used to assess the stability of a potential drug molecule within the binding pocket of a target protein. nih.gov For various quinoline derivatives, MD simulations have been employed to corroborate molecular docking results, demonstrating that the ligand-protein complexes remain stable over the simulation time, typically on the nanosecond scale. rsc.orgnih.gov Key parameters analyzed in MD simulations include the Root Mean Square Deviation (RMSD), which measures the stability of the complex, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of different parts of the molecule or protein. doi.org

Although MD simulations are a powerful tool for studying quinoline-based compounds, specific MD studies focused on 4,5-Dichloro-2-methylquinoline are not documented in the searched scientific literature.

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 6-Chloroquinoline (B1265530) |

| Phenyl quinoline-2-carboxylate |

| 2-Methylquinoline |

| 5,7-Dichloro-8-hydroxyquinaldine |

Conformational Flexibility and Dynamic Behavior

Computational studies, often employing methods like Density Functional Theory (DFT), are instrumental in exploring the conformational landscape of substituted quinolines. For this compound, the primary points of conformational flexibility would be the orientation of the methyl group and any potential, though likely minimal, puckering of the quinoline ring system. While the quinoline core is largely rigid, the methyl group at the 2-position can rotate. The energy barrier for this rotation is typically low, allowing for free rotation under normal conditions.

Solvent Effects and Intermolecular Interactions

The chemical behavior of this compound can be significantly influenced by its surrounding solvent environment. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of different solvents on the molecule's properties. dergipark.org.tr These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of how the solvent affects the molecule's electronic structure, dipole moment, and spectral properties. For example, the absorption and fluorescence spectra of quinoline derivatives can exhibit solvatochromism, where the position of the spectral bands changes with solvent polarity. researchgate.net This phenomenon is related to changes in the dipole moment of the molecule upon electronic excitation and can be computationally modeled to predict these shifts. researchgate.net

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. rsc.orgmdpi.com For this compound, theoretical calculations can be employed to investigate various potential reaction pathways, identify transition states, and determine activation energies. This information is invaluable for understanding the reactivity of the molecule and for designing new synthetic routes. nih.gov

For instance, in reactions involving nucleophilic substitution at the chloro-substituted positions, computational methods can model the approach of the nucleophile, the formation of the intermediate complex (such as a Meisenheimer complex), and the departure of the leaving group. By calculating the energy profile of the reaction, chemists can predict which position (C4 or C5) is more susceptible to nucleophilic attack.

Furthermore, computational studies can shed light on the role of catalysts in reactions involving this compound. For example, in a Friedländer-type synthesis of substituted quinolines, computational modeling could help to understand how a catalyst facilitates the condensation and cyclization steps. nih.gov The interaction of the reactants with the catalyst can be modeled to determine the most favorable reaction pathway. Recent advancements in computational methods also allow for the study of reactions under specific conditions, such as those carried out under ball milling, by investigating the role of mechanical forces and potential metal catalysis from the milling equipment. acs.org

Quantitative Structure-Activity Relationships (QSAR) and Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. dergipark.org.trnih.gov This is achieved by calculating various molecular descriptors that encode different aspects of the molecular structure and then correlating these descriptors with the observed activity. researchgate.nettalete.mi.it

Derivation of Topological and Electronic Descriptors

For this compound, a variety of molecular descriptors can be calculated using computational software. researchgate.netnih.gov These descriptors can be broadly categorized as topological and electronic.

Topological descriptors are derived from the 2D representation of the molecule (the molecular graph). They describe the connectivity of atoms in the molecule and include indices such as:

Wiener index: Based on the sum of distances between all pairs of atoms.

Zagreb indices: Calculated from the degrees of the vertices (atoms) in the molecular graph.

Kappa shape indices: Describe different aspects of the molecular shape. researchgate.net

The values of some common topological descriptors for a generic quinoline structure are often used as a baseline for comparison with substituted derivatives.

Electronic descriptors are derived from the 3D electronic structure of the molecule, typically calculated using quantum chemical methods like DFT. dergipark.org.tr These descriptors provide information about the distribution of electrons and the molecule's electronic properties. Important electronic descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are related to the molecule's ability to donate and accept electrons, respectively. orientjchem.org

HOMO-LUMO gap: The energy difference between the HOMO and LUMO, which is an indicator of chemical reactivity and stability. dergipark.org.tr

Atomic net charges: The partial charge on each atom in the molecule, which can indicate sites susceptible to electrophilic or nucleophilic attack. orientjchem.org

The following table provides hypothetical calculated values for some key electronic descriptors for this compound, which would be obtained through computational chemistry software.

| Descriptor | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability |

| Dipole Moment | 2.5 D | Indicates overall molecular polarity |

| Net charge on N | -0.4 e | Potential site for electrophilic attack |

| Net charge on C4 | +0.2 e | Potential site for nucleophilic attack |

| Net charge on C5 | +0.15 e | Potential site for nucleophilic attack |

These are illustrative values and would need to be calculated using specific computational methods and basis sets.

Correlation with Chemical Reactivity Profiles

Once a set of descriptors has been calculated for a series of related compounds, statistical methods such as multiple linear regression (MLR) or machine learning algorithms are used to build a QSAR model. nih.govresearchgate.net This model takes the form of an equation that relates the descriptors to the observed chemical reactivity. For example, the rate constant of a particular reaction for a series of substituted quinolines could be the dependent variable, while the calculated descriptors are the independent variables.

A successful QSAR model can be used to predict the reactivity of new, unsynthesized compounds. nih.gov For instance, a model might reveal that the rate of a nucleophilic substitution reaction on a series of dichloro-2-methylquinolines is positively correlated with the LUMO energy and the net charge on the carbon atom at the substitution site, and negatively correlated with a steric descriptor. This would suggest that electron-withdrawing substituents that lower the LUMO energy and increase the positive charge on the carbon, and smaller substituents that reduce steric hindrance, would increase the reaction rate. Such insights are valuable for designing molecules with desired reactivity profiles. orientjchem.org

Advanced Applications of 4,5 Dichloro 2 Methylquinoline and Its Derivatives in Chemical Research

Synthetic Intermediates for Complex Organic Molecules

The reactive nature of the chloro-substituents and the methyl group on the quinoline (B57606) core makes 4,5-dichloro-2-methylquinoline a versatile building block for the construction of more intricate chemical entities.

Precursors for Polyheterocyclic Systems

The synthesis of fused heterocyclic systems is a significant area of organic chemistry, driven by the diverse biological activities exhibited by these molecules. Dichloroquinoline derivatives serve as key precursors in the construction of such polyheterocyclic frameworks. For instance, related compounds like 2,4-dichloroquinoline-3-carbonitriles have been utilized in the synthesis of pyrimido[5,4-c]quinoline derivatives. researchgate.net These reactions typically proceed through nucleophilic substitution of the chlorine atoms, followed by cyclization reactions.

In a similar vein, this compound can be envisioned as a starting material for a variety of fused systems. The chlorine atoms at the 4 and 5 positions offer distinct reactivity profiles for sequential substitution reactions. For example, reaction with hydrazine (B178648) hydrate (B1144303) could lead to the formation of pyrazolo[3,4-b]quinolines, which can be further functionalized to create novel heterocyclic systems like 2,4-diazidoquinoline-3-carbonitriles. researchgate.net The methyl group at the 2-position can also be functionalized, for instance, through condensation reactions with aldehydes, to extend the heterocyclic system. nih.gov This strategic functionalization opens pathways to a wide array of polyheterocyclic systems with potential applications in medicinal chemistry and materials science.

A notable example of building upon the quinoline core is the synthesis of pyrimido[4,5-b]quinolines, which have shown promise as anticancer agents. researchgate.netnih.gov While the direct synthesis from this compound is not explicitly detailed in the provided literature, the general synthetic strategies involving the cyclization of appropriately substituted quinolines suggest its potential as a valuable precursor. researchgate.netasianpubs.org

Building Blocks for Natural Product Mimics

Natural products have long been a source of inspiration for the development of new therapeutic agents. However, their complex structures often pose significant synthetic challenges. Consequently, the synthesis of simplified analogues or "mimics" that retain the biological activity of the natural product is a highly active area of research. acs.orgnih.gov Quinolines are found in numerous natural products and their derivatives are often designed to mimic these bioactive compounds. asianpubs.org

The this compound scaffold can serve as a core for building mimics of naturally occurring bioactive quinolines. For example, polysubstituted analogues of the natural antifungal agent 4-methoxy-2-phenylquinoline (B373701) have been synthesized to explore their biological activities. asianpubs.org By strategically modifying the this compound core, for instance by replacing the chloro groups with other functional groups and building upon the methyl group, it is possible to generate libraries of compounds that mimic the structural features of various natural products. This approach allows for the exploration of structure-activity relationships and the development of new drug candidates.

Ligand Chemistry in Coordination and Organometallic Catalysis

The nitrogen atom in the quinoline ring and the potential for introducing other donor atoms through substitution make this compound and its derivatives excellent candidates for the design of novel ligands for coordination and organometallic catalysis. researchgate.netcolab.ws

Design of Metal-Ligand Complexes with Defined Coordination Geometries

The synthesis of metal complexes with specific geometries is crucial for their application in various fields, including catalysis and materials science. researchgate.netnih.govresearchgate.netrasayanjournal.co.in Quinoline-based ligands are known to form stable complexes with a variety of transition metals. researchgate.netcolab.ws

Derivatives of this compound can be designed to act as bidentate or tridentate ligands. For instance, Schiff base ligands can be prepared by the condensation of a functionalized this compound with an appropriate amine. These ligands can then coordinate to metal ions to form complexes with well-defined geometries, such as octahedral or square planar.

A study on mononuclear Fe(III) complexes with a tridentate ligand derived from 2,4-dichloro-6-((quinoline-8-ylimino)methyl)phenol demonstrates the potential of dichlorinated quinoline moieties in forming structurally interesting coordination compounds. nih.gov These complexes exhibited meridional structures with two tridentate ligands coordinated to the Fe(III) cation. nih.gov Although not directly synthesized from this compound, this work provides a blueprint for the types of complexes that could be prepared using ligands derived from it. The electronic and steric properties of the this compound core can be fine-tuned to control the coordination geometry and the resulting properties of the metal complex.

Table 1: Examples of Metal Complexes with Quinoline-Derived Ligands

| Ligand Type | Metal Ion | Coordination Geometry | Potential Application | Reference |

| Tridentate Schiff Base | Fe(III) | Meridional Octahedral | Spin Crossover Materials | nih.gov |

| Bidentate N,N-Ligand | Ag(I) | - | Asymmetric Catalysis | rsc.org |

| P,N-Ligands | - | - | Asymmetric Catalysis | nih.gov |

| Sb(III)-Quinoline | Pt(II) | Square Planar/Octahedral | Redox-Active Complexes | acs.org |

This table presents examples of metal complexes with various quinoline-derived ligands to illustrate the potential of this compound in this field.

Application in Homogeneous and Heterogeneous Catalysis

Transition metal complexes are widely used as catalysts in a vast array of organic transformations. nih.govrsc.orgmt.com The catalytic activity of these complexes is highly dependent on the nature of the ligands coordinated to the metal center. Quinoline-based ligands have been successfully employed in both homogeneous and heterogeneous catalysis. nih.govresearchgate.netmdpi.com

Complexes of this compound derivatives can be designed to catalyze a variety of reactions. The electronic properties of the ligand, influenced by the chloro and methyl substituents, can modulate the reactivity of the metal center. For instance, these complexes could be explored as catalysts in cross-coupling reactions, hydrogenations, and oxidations. mt.com

In the realm of heterogeneous catalysis, quinoline derivatives have been used to modify solid supports, creating robust and recyclable catalysts. For example, 8-hydroxy-2-methylquinoline has been combined with a heteropoly acid to create a heterogeneous catalyst for ketalization reactions. nih.gov A similar approach could be employed with this compound derivatives to develop novel heterogeneous catalysts for various organic transformations. The ability to anchor the quinoline-based complex to a solid support facilitates catalyst recovery and reuse, which is a key principle of green chemistry. nih.gov

Chiral Ligand Development

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and fine chemical industries. researchgate.netrsc.org Asymmetric catalysis, which utilizes chiral catalysts to control the stereochemical outcome of a reaction, is a powerful tool for achieving this goal. rsc.orgnih.gov Chiral ligands containing quinoline motifs have emerged as a privileged class of ligands for a wide range of asymmetric transformations. rsc.orgresearchgate.netrsc.org

The this compound scaffold provides a versatile platform for the development of new chiral ligands. Chirality can be introduced in several ways, for example, by attaching a chiral auxiliary to the quinoline ring or by creating an axially chiral biaryl system. Newly designed axially chiral biaryl quinoline ligands have been shown to be effective in silver-catalyzed enantioselective aza-Friedel–Crafts reactions. rsc.org

The development of modular P,N-ligands has been a significant advancement in asymmetric catalysis. nih.gov These ligands, which contain both a phosphorus and a nitrogen donor atom, have shown exceptional performance in many reactions. The this compound core could be incorporated into such modular designs, where the quinoline nitrogen acts as one of the coordinating atoms. The steric and electronic properties of the ligand can be systematically varied by modifying the substituents on the quinoline and the phosphorus-containing fragment, allowing for the fine-tuning of the catalyst's performance for a specific reaction. The development of such chiral ligands derived from this compound holds significant promise for the advancement of asymmetric catalysis. nih.govnih.gov

Functional Materials Research

The unique structural characteristics of the this compound scaffold, namely the electron-withdrawing chloro groups, the methyl group, and the fused aromatic system, make it and its derivatives promising candidates for the development of advanced functional materials. Research into related quinoline structures highlights potential applications in optoelectronics, chemical sensing, and the construction of complex supramolecular systems.

Optoelectronic Materials (e.g., OLED Emitters, Fluorescent Probes)

The quinoline core is a well-established fluorophore, and its derivatives are extensively studied for applications in optoelectronic devices and as fluorescent probes for biological and environmental sensing. While specific research on this compound as an OLED emitter is not widely documented, the principles of materials design suggest its potential. For instance, new series of 2,4,6‐triaryl‐λ5‐phosphinines have been synthesized and used as blue fluorescent emitting materials in the construction of OLEDs. nih.gov This indicates that heterocyclic systems can be effective emitters.

The true potential of the this compound scaffold is more evident in the field of fluorescent probes. The design of such probes often involves a fluorophore (the quinoline unit) linked to a receptor that selectively interacts with a target analyte. This interaction modulates the photophysical properties of the fluorophore, leading to a detectable change in fluorescence.

Key design features of quinoline-based fluorescent probes include:

Fluorophore Core: The quinoline ring system provides the fundamental fluorescent properties.

Receptor Unit: A functional group or moiety designed to bind a specific analyte (e.g., metal ions, anions, biological molecules).

Spacer: A linker that connects the fluorophore and receptor, influencing the signaling mechanism.

Research on a related compound, 2,4-dichloro-N,N-dimethylquinolin-7-amine (DMAQ), demonstrates the tunability of dichlorinated quinoline scaffolds for live-cell imaging. nih.gov By modifying different domains of the scaffold, researchers can optimize photophysical properties for specific applications. nih.gov The development of these probes often relies on mechanisms like Photo-induced Electron Transfer (PET) and Chelation-Enhanced Fluorescence (CHEF), where the binding of an ion to the receptor alters the electronic state of the fluorophore, "turning on" or "turning off" the fluorescence. researchgate.net

| Probe Scaffold | Target Analyte(s) | Sensing Mechanism | Key Design Feature | Reference |

|---|---|---|---|---|

| 2,4-dichloro-N,N-dimethylquinolin-7-amine (DMAQ) | Intracellular pH | Not specified | Highly tunable scaffold with three domains for diversification. | nih.gov |

| (E)-3-((2-(4,6-dimethylpyrimidin-2-yl)hydrazono)methyl)quinolin-2-ol (HQNP) | Zn²⁺, Mg²⁺ | PET and CHEF | Schiff base design for dual-ion detection. | |

| 2-(hydroxymethyl)-4-methyl-6-((quinolinyl-8-imino)methyl)phenol (HMQP) | Zn²⁺ | Fluorescence Enhancement | Based on the 8-aminoquinoline (B160924) platform for high selectivity. | nih.gov |

Components in Sensors and Molecular Switches

The principles that make quinoline derivatives effective fluorescent probes also enable their use as components in more general chemical sensors and molecular switches. A sensor operates by transducing a chemical binding event into a measurable signal. For quinoline-based sensors, this is often an optical signal (color change or fluorescence).

For example, a sensor based on the 8-aminoquinoline platform, HMQP, was synthesized and showed high selectivity and sensitive fluorescence enhancement for Zn²⁺ ions. nih.gov The binding of the zinc ion to the sensor molecule forms a stable complex, which alters the electronic properties and results in a strong fluorescent signal. nih.gov Similarly, quinoline-based probes have been designed for the ratiometric detection of other challenging ions like cadmium. researchgate.net

The design of these sensors often incorporates specific binding sites. In one study, quinoline chromophores were connected to pyridyl groups, which act as Lewis basic recognition sites, through different spacers. semanticscholar.org The nature of the spacer (e.g., a flexible tetra-methylene vs. a semi-rigid xylylene) was found to significantly influence the sensing capability, particularly for detecting nitro-aromatic compounds through a photo-induced electron transfer mechanism. semanticscholar.org This demonstrates how the modular design of quinoline-based molecules allows for the fine-tuning of their sensing properties.

While the term "molecular switch" is broad, it generally refers to a molecule that can be reversibly shifted between two or more stable states in response to an external stimulus (e.g., light, pH, or the binding of a chemical species). The reversible binding of ions to quinoline-based chelators, which turns fluorescence on and off, is a form of a chemically-driven molecular switch.

Self-Assembled Systems and Supramolecular Architectures

Supramolecular chemistry, the "chemistry beyond the molecule," focuses on systems held together by non-covalent interactions like hydrogen bonding, π–π stacking, and van der Waals forces. youtube.com The rational design of molecules that can spontaneously self-assemble into larger, ordered structures is a key goal in materials science.